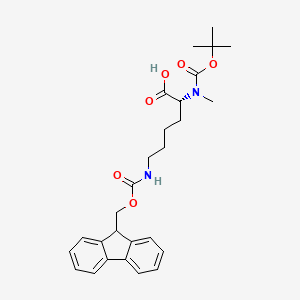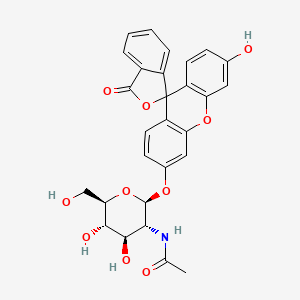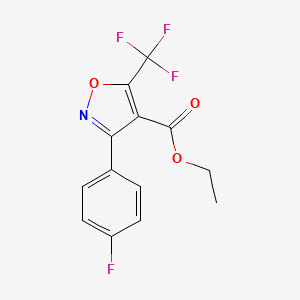
3,3,4,4-Tetrafluorocyclobutene
Descripción general
Descripción
3,3,4,4-Tetrafluorocyclobutene is a fluorinated cyclobutene compound with the molecular formula C4H2F4. This compound is notable for its unique structure, which includes four fluorine atoms attached to a cyclobutene ring. The presence of these fluorine atoms imparts distinct chemical properties, making it a subject of interest in various fields of research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-tetrafluorocyclobutene typically involves multiple steps starting from chlorotrifluoroethene. One common method includes the reduction of perfluorocyclobutene using sodium borohydride (NaBH4) in diglyme at 0°C for one hour . This method has been optimized to improve yield and efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-valency metal fluorides such as cobalt trifluoride (CoF3) and manganese trifluoride (MnF3) has been explored for fluorination processes . These methods are designed to ensure high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,3,4,4-Tetrafluorocyclobutene undergoes various chemical reactions, including:
Ring-Opening Metathesis (ROM): This reaction is driven by the relief of the four-membered ring strain and can lead to the formation of dienes.
Oxidation and Cyclization: These reactions can transform the compound into tetrafluorohexopyranoses.
Thermal Isomerization: At temperatures between 306 to 360°C, this compound can isomerize to 1,1,4,4-tetrafluorobuta-1,3-diene.
Common Reagents and Conditions:
Grubbs or Hoveyda-Grubbs 2nd Generation Precatalysts: Used in ring-opening cross metathesis (ROCM) with electronically rich alkenes.
Sodium Borohydride (NaBH4): Used for reduction reactions.
High-Valency Metal Fluorides: Such as CoF3 and MnF3 for fluorination.
Major Products:
Non-Symmetrical Tetrafluorodienes: Formed through ROCM.
Tetrafluorohexopyranoses: Formed through oxidation and cyclization.
1,1,4,4-Tetrafluorobuta-1,3-diene: Formed through thermal isomerization.
Aplicaciones Científicas De Investigación
3,3,4,4-Tetrafluorocyclobutene has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Utilized in the development of high-performance polymers and materials.
Industrial Chemistry: Employed in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 3,3,4,4-tetrafluorocyclobutene involves its ability to undergo ring-opening metathesis and other transformations due to the strain in its four-membered ring. The presence of fluorine atoms enhances its reactivity and stability in various chemical environments . The molecular targets and pathways involved in its reactions are primarily related to its interactions with catalysts and reagents used in metathesis and fluorination processes .
Comparación Con Compuestos Similares
1,1,4,4-Tetrafluorobuta-1,3-diene: A product of thermal isomerization of 3,3,4,4-tetrafluorocyclobutene.
Perfluorocyclobutene: A precursor in the synthesis of this compound.
Fluorinated Alkenes and Alkynes: Compounds that undergo similar metathesis reactions.
Uniqueness: this compound is unique due to its highly strained four-membered ring and the presence of four fluorine atoms. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications .
Propiedades
IUPAC Name |
3,3,4,4-tetrafluorocyclobutene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F4/c5-3(6)1-2-4(3,7)8/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTJJDFBXCKNEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C1(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306758 | |
| Record name | 3,3,4,4-Tetrafluorocyclobutene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2714-38-7 | |
| Record name | 3,3,4,4-Tetrafluorocyclobutene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2714-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,4,4-Tetrafluorocyclobutene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2S,6R)-6-methylmorpholin-2-yl]methanol;[(2R,6S)-6-methylmorpholin-2-yl]methanol;dihydrochloride](/img/structure/B8262378.png)

![benzenesulfonic acid;ethyl 3-[[2-[[4-[(E)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8262406.png)

![(1R,4R,8R,9S,11Z,13R,14S,17R,18S)-6,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatetracyclo[11.7.0.01,17.04,8]icosa-6,11,15-triene-2,5,20-trione](/img/structure/B8262412.png)

![Ethanone, 1-[5-chloro-2-(3,4-dimethylphenoxy)phenyl]-](/img/structure/B8262425.png)


![Eicosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B8262452.png)
![9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxodecyl)oxy]propyl ester](/img/structure/B8262469.png)
![N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzimidazole-5-carbohydrazide;hydrobromide](/img/structure/B8262473.png)
